5-Tert-butyl-2,2-dimethyl-1,3-dioxane-4,6-dione
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Overview
Description
5-Tert-butyl-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound with the molecular formula C10H16O4. It is a derivative of Meldrum’s acid, which is known for its utility in organic synthesis due to its high acidity and stability. This compound features a heterocyclic core with two oxygen atoms and four carbon atoms, making it a versatile intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the condensation of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid . An alternative method includes the reaction of malonic acid with isopropenyl acetate and catalytic sulfuric acid . These methods yield the compound as a crystalline solid, which is sparingly soluble in water.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions typically yield alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Nucleophiles: Such as amines and alcohols.
Major Products
The major products formed from these reactions include diketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Tert-butyl-2,2-dimethyl-1,3-dioxane-4,6-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Tert-butyl-2,2-dimethyl-1,3-dioxane-4,6-dione involves its ability to lose a hydrogen ion from the methylene group in the ring, creating a double bond and a negative charge on the corresponding oxygen atom . This anion is stabilized by resonance, making the compound highly reactive in various chemical reactions. The molecular targets and pathways involved in its biological activities are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Meldrum’s Acid: 2,2-Dimethyl-1,3-dioxane-4,6-dione, known for its high acidity and utility in organic synthesis.
Dimedone: Similar in structure but exists predominantly as the mono-enol tautomer in solution.
Barbituric Acid: Shares some chemical properties but differs in its biological applications.
Uniqueness
5-Tert-butyl-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its tert-butyl group, which enhances its stability and reactivity compared to similar compounds. This makes it particularly valuable in synthetic organic chemistry and industrial applications .
Properties
CAS No. |
81710-06-7 |
---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
5-tert-butyl-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C10H16O4/c1-9(2,3)6-7(11)13-10(4,5)14-8(6)12/h6H,1-5H3 |
InChI Key |
DJKKCATWPZSCPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)C(C)(C)C)C |
Origin of Product |
United States |
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